2-(Aminomethyl)-6-methylnaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

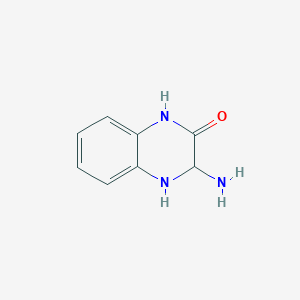

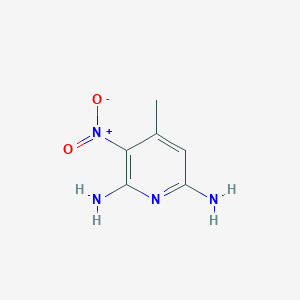

2-(アミノメチル)-6-メチルナフタレンは、ナフタレン誘導体のクラスに属する有機化合物です。これは、2位にアミノメチル基、6位にメチル基が置換されたナフタレン環系を特徴としています。

2. 製法

合成経路と反応条件

2-(アミノメチル)-6-メチルナフタレンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、6-メチルナフタレンをホルムアルデヒドとアンモニアまたはアミンで酸性条件下でアルキル化することです。この反応は通常、マンニッヒ反応機構を介して進行し、ホルムアルデヒドとアンモニアがイミニウムイオン中間体を形成し、それがその後ナフタレン環と反応します。

もう1つの方法は、適切な触媒(炭素上のパラジウムなど)の存在下で、水素ガスを使用して2-(ニトロメチル)-6-メチルナフタレンを還元することです。この還元プロセスは、ニトロ基をアミノ基に変換し、目的の生成物を生成します。

工業的生産方法

工業的な設定では、2-(アミノメチル)-6-メチルナフタレンの生産には、大規模なマンニッヒ反応または触媒的接触水素化プロセスが含まれる場合があります。これらの方法は、高い収率と純度のために最適化されており、多くの場合、最終生成物の品質を確保するために、連続フローリアクターと高度な精製技術を採用しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 6-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the formaldehyde and ammonia form an iminium ion intermediate that subsequently reacts with the naphthalene ring.

Another method involves the reduction of 2-(Nitromethyl)-6-methylnaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

反応の種類

2-(アミノメチル)-6-メチルナフタレンは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は、ニトロソまたはニトロ誘導体を形成するように酸化できます。

還元: この化合物は、対応するアミンまたはその他の還元された生成物を形成するように還元できます。

置換: ナフタレン環は、ハロゲン化、ニトロ化、スルホン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 触媒として炭素上のパラジウム (Pd/C) を用いた水素ガス (H₂) が頻繁に使用されます。

置換: ハロゲン(例:塩素、臭素)とニトロ化剤(例:硝酸)は、置換反応の典型的な試薬です。

主な生成物

酸化: ニトロソおよびニトロ誘導体。

還元: 対応するアミン。

置換: ハロゲン化、ニトロ化、およびスルホン化されたナフタレン誘導体。

4. 科学研究における用途

2-(アミノメチル)-6-メチルナフタレンは、科学研究で幅広い用途を持っています。

化学: これは、より複雑な有機分子や材料を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物は、生物学的イメージングのための蛍光プローブや染料の開発に使用できます。

産業: この化合物は、ポリマーや樹脂を含む特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

2-(Aminomethyl)-6-methylnaphthalene has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

2-(アミノメチル)-6-メチルナフタレンの作用機序は、その特定の用途によって異なります。生物系では、この化合物は、水素結合、疎水性相互作用、およびその他の非共有結合相互作用を通じて、酵素や受容体などのさまざまな分子標的に相互作用する可能性があります。これらの相互作用は、標的分子の活性を調節し、望ましい生物学的効果をもたらす可能性があります。

6. 類似の化合物との比較

類似の化合物

2-(アミノメチル)ナフタレン: 6位にメチル基がありません。

6-メチルナフタレン: 2位にアミノメチル基がありません。

2-(ニトロメチル)-6-メチルナフタレン: アミノ基の代わりにニトロ基が含まれています。

ユニークさ

2-(アミノメチル)-6-メチルナフタレンは、ナフタレン環にアミノメチル基とメチル基の両方が存在するため、ユニークです。この特定の置換パターンは、独特の化学的および物理的特性を与え、特定の反応性と機能性を必要とするさまざまな用途に価値があります。

類似化合物との比較

Similar Compounds

2-(Aminomethyl)naphthalene: Lacks the methyl group at the 6-position.

6-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.

2-(Nitromethyl)-6-methylnaphthalene: Contains a nitro group instead of an amino group.

Uniqueness

2-(Aminomethyl)-6-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and functionality.

特性

分子式 |

C12H13N |

|---|---|

分子量 |

171.24 g/mol |

IUPAC名 |

(6-methylnaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |

InChIキー |

YYAXDKZFYWVKHZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)